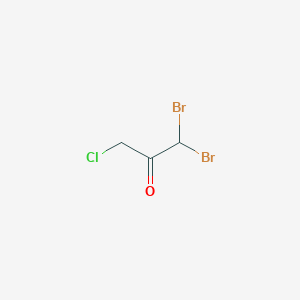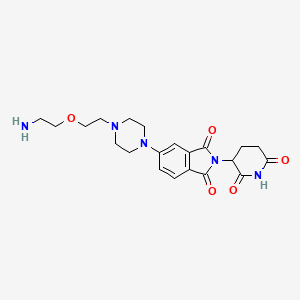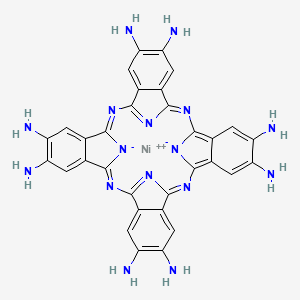
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno es un compuesto orgánico con la fórmula molecular C20H32Br2O8. Este compuesto se caracteriza por sus dos átomos de bromo unidos a un anillo de benceno, que está aún más sustituido con cuatro grupos etoxilo que contienen cadenas de metoxietoxi. Es un compuesto versátil que se utiliza en diversas investigaciones científicas y aplicaciones industriales debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno generalmente implica un proceso de reacción de varios pasos. Un método común comienza con la bromación de 1,4-dimetoxi benceno para formar 1,4-dibromo-2,5-dimetoxi benceno. Este intermedio se somete luego a reacciones de eterificación con 2-(2-(2-metoxietoxi)etoxi)etanol en condiciones básicas para producir el producto final. Las condiciones de reacción a menudo implican el uso de una base fuerte como hidruro de sodio o terc-butóxido de potasio y un solvente aprótico como dimetilformamida (DMF) o tetrahidrofurano (THF).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, empleando a menudo reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión. El uso de catalizadores y técnicas avanzadas de purificación como la cromatografía en columna y la recristalización garantiza la producción de 1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: Las cadenas de metoxietoxi se pueden oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.
Reacciones de Reducción: Los átomos de bromo se pueden reducir a átomos de hidrógeno utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4).
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos (por ejemplo, aminas, tioles), bases (por ejemplo, hidróxido de sodio), solventes (por ejemplo, etanol, DMF).
Oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio, trióxido de cromo), solventes (por ejemplo, acetona, agua).
Reducción: Agentes reductores (por ejemplo, LiAlH4, borohidruro de sodio), solventes (por ejemplo, THF, éter).
Productos Principales
Sustitución: Formación de derivados de benceno sustituidos.
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de 1,4-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno se utiliza en diversos campos de investigación científica:
Química: Como bloque de construcción para sintetizar moléculas orgánicas complejas y polímeros.
Biología: En el estudio de las interacciones moleculares y como sonda en ensayos bioquímicos.
Medicina: Uso potencial en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.
Industria: Utilizado en la producción de materiales avanzados, incluyendo cristales líquidos y semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción de 1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno implica su capacidad de sufrir reacciones de sustitución, lo que le permite interactuar con varios objetivos moleculares. Los átomos de bromo actúan como sitios reactivos para el ataque nucleofílico, facilitando la formación de nuevos enlaces químicos. Las cadenas de etoxilo proporcionan solubilidad y flexibilidad, mejorando su interacción con diferentes entornos moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,4-Dibromo-2,5-bis(2-metoxietoxi)benceno
- 1,4-Dibromo-2,5-bis(trifluorometil)benceno
- 1,4-Bis(2-(2-(2-hidroxietoxi)etoxi)etoxi)benceno
Unicidad
1,4-Dibromo-2,5-bis(2-(2-(2-metoxietoxi)etoxi)etoxi)benceno es único debido a sus cadenas extendidas de etoxilo, que proporcionan una mayor solubilidad y flexibilidad en comparación con compuestos similares. Esto lo hace particularmente útil en aplicaciones que requieren una alta solubilidad e interacciones moleculares específicas.
Propiedades
Número CAS |
187754-76-3 |
|---|---|
Fórmula molecular |
C20H32Br2O8 |
Peso molecular |
560.3 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H32Br2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
KXRDVQVPFSJHHI-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=CC(=C(C=C1Br)OCCOCCOCCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
